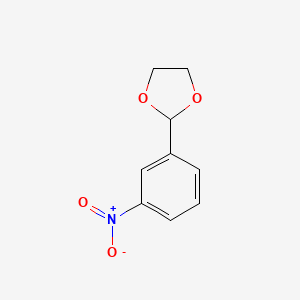

2-(3-Nitrophenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGPCAYIEHLIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286687 | |

| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-67-6 | |

| Record name | 6952-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Nitrophenyl 1,3 Dioxolane

Acid-Catalyzed Acetalization Reaction Systems

The formation of 2-(3-nitrophenyl)-1,3-dioxolane from its precursors is a reversible reaction. libretexts.org To favor the formation of the acetal (B89532) product, specific catalysts and techniques are employed to shift the reaction equilibrium to the right. libretexts.orglibretexts.org

The primary starting materials for this synthesis are 3-nitrobenzaldehyde (B41214) and ethylene (B1197577) glycol. oc-praktikum.deoc-praktikum.de 3-Nitrobenzaldehyde provides the aromatic nitrophenyl backbone and the carbonyl group, while ethylene glycol acts as a diol, forming the five-membered dioxolane ring. libretexts.orgoc-praktikum.de The reaction involves the nucleophilic addition of the alcohol groups from ethylene glycol to the carbonyl carbon of the aldehyde. libretexts.org Typically, a slight excess of ethylene glycol is used to ensure the complete conversion of the aldehyde. oc-praktikum.deoc-praktikum.de

The acetalization reaction requires an acid catalyst to proceed at a reasonable rate, as alcohols are weak nucleophiles. libretexts.org p-Toluenesulfonic acid (p-TsOH) is a widely used, inexpensive, and effective catalyst for this transformation. oc-praktikum.deoc-praktikum.deniscpr.res.in It is a strong organic acid that is easy to handle and facilitates the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethylene glycol. libretexts.org Typically, catalytic amounts of p-TsOH monohydrate are sufficient to drive the reaction. oc-praktikum.deoc-praktikum.de

Table 1: Reactant and Catalyst Quantities for Synthesis

| Compound | Molar Amount (mmol) | Mass (g) | Volume (mL) | Molar Ratio |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde | 100 | 15.1 | - | 1.0 |

| Ethylene Glycol | 110 | 6.83 | 6.20 | 1.1 |

| p-Toluenesulfonic Acid Monohydrate | 5.30 | 1.00 | - | 0.053 |

A critical aspect of driving the reversible acetalization reaction to completion is the removal of water, which is formed as a byproduct. libretexts.orglibretexts.org A standard and efficient method for this is azeotropic distillation using a Dean-Stark apparatus. oc-praktikum.dewikipedia.orgyoutube.com The reaction is typically conducted in a solvent, such as cyclohexane (B81311) or toluene (B28343), that forms a low-boiling azeotrope with water. oc-praktikum.deyoutube.com

The reaction mixture is heated to reflux. The vapor, consisting of the solvent and water, travels into the reflux condenser, liquefies, and drips into the graduated tube of the Dean-Stark trap. youtube.com Because water is denser than solvents like cyclohexane or toluene, it settles at the bottom of the trap, while the solvent, once the trap is full, overflows and returns to the reaction flask. wikipedia.orgyoutube.com This continuous removal of water from the reaction mixture effectively shifts the equilibrium towards the formation of the acetal product, leading to high yields. libretexts.orgoc-praktikum.de

The reaction is typically carried out at the reflux temperature of the chosen solvent (e.g., cyclohexane). oc-praktikum.de The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. oc-praktikum.de For a 100 mmol scale reaction, the process is generally complete within 2-3 hours, or once water collection ceases. oc-praktikum.de It has been noted that extending the reaction time significantly beyond this point, for instance to 18 hours, does not lead to an improvement in the conversion rate. oc-praktikum.de In some modified procedures, such as those using microwave irradiation, the temperature can be set higher (e.g., 130 °C) to significantly reduce the reaction time. oc-praktikum.de

Table 2: Reaction Conditions and Outcomes

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Cyclohexane | Forms an azeotrope with water for removal. oc-praktikum.de |

| Apparatus | Dean-Stark Trap | For continuous azeotropic removal of water. oc-praktikum.de |

| Temperature | Reflux | Boiling point of the cyclohexane/water azeotrope. oc-praktikum.de |

| Reaction Time | ~2-3 hours | Until water collection ceases. oc-praktikum.de |

| Purity (GC) | > 99% | Achieved after workup. oc-praktikum.de |

Alternative and Modified Synthetic Routes

While the p-TsOH-catalyzed method with azeotropic water removal is standard, variations in the catalytic system exist.

The acetalization can be catalyzed by various Brønsted or Lewis acids. organic-chemistry.org For similar reactions, other strong acids such as sulfuric acid (H₂SO₄) have been used, often in just a few drops for reactions of a similar nature. orgsyn.org While p-TsOH is common due to its solid nature and ease of handling, other acids can also effectively protonate the carbonyl group to initiate the reaction. niscpr.res.inscielo.org.za The choice of catalyst can sometimes be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. organic-chemistry.org For instance, solid acid catalysts or Lewis acids like cerium(III) triflate have been employed in acetal chemistry for their mild conditions and chemoselectivity. organic-chemistry.org

Solvent Variations and Anhydrous Reaction Conditions

The formation of 1,3-dioxolanes is a reversible equilibrium reaction. To drive the synthesis of this compound towards the product side, the removal of water, a byproduct of the reaction, is essential. Standard procedures often employ azeotropic distillation with a Dean-Stark apparatus, typically using a solvent like toluene that forms an azeotrope with water. organic-chemistry.org The choice of solvent and the rigorous exclusion of water are critical, as the presence of water can lead to low yields or reaction failure.

Table 1: Influence of Reaction Conditions on 1,3-Dioxolane (B20135) Synthesis

| Parameter | Method | Purpose/Effect | Source(s) |

|---|---|---|---|

| Water Removal | Dean-Stark Apparatus with Toluene | Continuously removes water via azeotropic distillation to drive equilibrium. | organic-chemistry.org |

| Molecular Sieves (3Å or 4Å) | Physically sequesters water under anhydrous conditions. | organic-chemistry.orgthieme-connect.de | |

| Solvent | Toluene | Facilitates azeotropic water removal when refluxing. | organic-chemistry.org |

| Dichloromethane | Used as a solvent in some room-temperature procedures. | thieme-connect.de | |

| Catalyst | p-Toluenesulfonic acid | A common Brønsted acid catalyst for acetalization. | organic-chemistry.org |

| Montmorillonite K10 | A clay-based catalyst used in the synthesis of 1,3-dioxolanes. nih.gov | nih.gov |

Green Chemistry Approaches in Synthetic Design

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing 1,3-dioxolanes. nih.govrasayanjournal.co.in These approaches focus on reducing the use of hazardous solvents, employing reusable catalysts, and minimizing energy consumption. jddhs.com

One key area of development is the use of solid acid catalysts, such as clays (B1170129) like Montmorillonite K10, which can be easily filtered from the reaction mixture and potentially reused, reducing waste. nih.govjddhs.com Solvent-free, or neat, reaction conditions represent another significant green alternative. For instance, the acetalization of glycerol (B35011) with benzaldehyde (B42025) has been successfully carried out by simply heating the reactants together with a catalyst in the absence of any solvent. rsc.org This approach drastically reduces the volume of organic solvents that would later require disposal. jddhs.com

Furthermore, the use of alternative energy sources like microwave irradiation can accelerate reaction times, leading to more energy-efficient processes. nih.gov Bio-based solvents derived from renewable resources, such as certain 1,3-dioxolane compounds themselves, are being explored as greener replacements for traditional fossil-based solvents. rsc.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Aspect | Conventional Approach | Green Chemistry Approach | Source(s) |

|---|---|---|---|

| Catalyst | Homogeneous acids (e.g., p-TsOH) | Heterogeneous solid acids (e.g., Montmorillonite K10), biocatalysts. | nih.govjddhs.com |

| Solvent | Toluene, Dichloromethane | Solvent-free conditions, water, ionic liquids, bio-based solvents. | nih.govrsc.orgrsc.org |

| Energy | Conventional heating (reflux) | Microwave irradiation, ultrasound. | nih.govrasayanjournal.co.in |

| Waste | Requires neutralization and solvent disposal. | Catalyst recyclability, reduced solvent waste. | rasayanjournal.co.injddhs.com |

Room-Temperature and Base-Mediated Protection Strategies (Contextual to 1,3-Dioxolanes)

While acid catalysis is the standard method for 1,3-dioxolane formation, it is unsuitable for substrates containing acid-sensitive functional groups. To overcome this limitation, mild, room-temperature protection strategies under basic conditions have been developed. researchgate.net One such method employs N-hydroxybenzenesulfonamide or its analogues as promoters in the presence of a base like triethylamine (B128534) (Et3N). researchgate.net

This approach allows for the rapid conversion of aldehydes and ketones to their corresponding 1,3-dioxolanes at ambient temperature. researchgate.net A key advantage is its orthogonality; acid-labile protecting groups such as O-tetrahydropyranyl (O-THP), O-tert-butyldimethylsilyl (O-TBS), or N-tert-butoxycarbonyl (N-Boc) remain unaffected under these basic conditions. researchgate.net The reaction is believed to proceed through nucleophilic attack of the promoter on the carbonyl group, forming an intermediate that is readily converted to the dioxolane by the diol, with the base preventing the hydrolysis of the product. researchgate.net

Table 3: Reagents for Base-Mediated, Room-Temperature Dioxolane Formation

| Component | Example Reagent | Role in Reaction | Source(s) |

|---|---|---|---|

| Substrate | Aldehyde or Ketone | Carbonyl source for protection. | researchgate.net |

| Diol | Ethylene Glycol | Forms the dioxolane ring. | researchgate.net |

| Promoter | N-Hydroxybenzenesulfonamide | Activates the carbonyl group. | researchgate.net |

| Base | Triethylamine (Et3N) | Neutralizes generated acid, facilitates reaction. | researchgate.net |

Purification Strategies for Research-Grade Material

Obtaining this compound of high purity is critical for its use in subsequent research applications. The primary methods for purification are recrystallization and chromatography, which are selected based on the scale of the synthesis and the nature of the impurities.

Recrystallization Techniques for Enhanced Purity

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For a substance like this compound, which is a solid at room temperature, selecting an appropriate solvent is the first critical step. sigmaaldrich.com

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. The choice of solvent can be determined through small-scale screening with various candidates, including polar protic (e.g., ethanol, methanol), polar aprotic (e.g., acetone (B3395972), ethyl acetate), and nonpolar solvents (e.g., hexane). google.com If a single solvent does not provide adequate separation, a mixed-solvent system may be employed, where the compound is dissolved in a "good" solvent and a "poor" solvent is added until the solution becomes turbid, followed by heating to redissolve and slow cooling. google.com For certain compounds, purification can also be achieved by dissolving the material in an acidic or basic aqueous solution and then inducing recrystallization by adjusting the pH. google.com

Table 4: Common Solvents for Recrystallization Screening

| Solvent Class | Example Solvents |

|---|---|

| Polar Protic | Water, Ethanol, Methanol |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (B95107) (THF) |

| Nonpolar | Hexane (B92381), Toluene |

Chromatographic Methods for Product Isolation

Chromatography is an indispensable tool for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the isolation of this compound, two main types are typically used.

Thin-Layer Chromatography (TLC) is primarily used as an analytical technique to monitor the progress of a reaction and to determine the purity of the product. nsf.gov A small spot of the reaction mixture is applied to a plate coated with a stationary phase (usually silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The different components travel up the plate at different rates, allowing for a quick assessment of the reaction's status.

Column Chromatography is the preparative counterpart to TLC, used to separate and isolate the desired product from unreacted starting materials and byproducts. The crude material is loaded onto the top of a column packed with a stationary phase (e.g., silica gel). A solvent or mixture of solvents (eluent) is then passed through the column. Given the polarity of this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The fractions are collected as they exit the column and analyzed by TLC to identify those containing the pure product.

Table 5: Chromatographic Techniques for Purification

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Source(s) |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures | Reaction monitoring, purity assessment. | nsf.gov |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative isolation of pure product. | nsf.gov |

| Green HPLC | Various | Water, ionic liquids, biodegradable solvents. | Analytical method with reduced environmental impact. | jddhs.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(3-Nitrophenyl)-1,3-dioxolane, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 250 MHz, reveals distinct signals corresponding to the different types of protons in the molecule. blogspot.comoc-praktikum.de

A multiplet observed in the range of δ 4.05-4.18 ppm is assigned to the four protons of the ethylene (B1197577) glycol fragment (-OCH₂CH₂O-) of the dioxolane ring. blogspot.comoc-praktikum.de

A singlet appears at approximately δ 5.90 ppm, which corresponds to the single proton of the acetal (B89532) group (O-CH-O). blogspot.comoc-praktikum.de

The aromatic protons of the nitrophenyl ring give rise to a series of multiplets in the downfield region. A multiplet between δ 7.54-7.60 ppm is attributed to the proton at the 5-position (5-H). blogspot.comoc-praktikum.de Another multiplet, found at δ 7.79-7.83 ppm, corresponds to the proton at the 6-position (6-H). blogspot.comoc-praktikum.de The protons at the 4-position (4-H) and 2-position (2-H) are observed as multiplets in the ranges of δ 8.20-8.25 ppm and δ 8.35-8.37 ppm, respectively. blogspot.comoc-praktikum.de

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 4.05-4.18 | m | 4H | -OCH₂CH₂O- |

| 5.90 | s | 1H | O-CH-O |

| 7.54-7.60 | m | 1H | 5-H |

| 7.79-7.83 | m | 1H | 6-H |

| 8.20-8.25 | m | 1H | 4-H |

| 8.35-8.37 | m | 1H | 2-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, also recorded in CDCl₃ at 250 MHz, provides information about the carbon skeleton of the molecule. blogspot.com

The carbon atoms of the dioxolane ring show a signal at δ 65.5 ppm, corresponding to the -OCH₂CH₂O- carbons. blogspot.com

The acetal carbon (-O-CH-O-) resonates at δ 102.3 ppm. blogspot.com

The carbon atoms of the nitrophenyl ring are observed at distinct chemical shifts: C2 at δ 121.7 ppm, C4 at δ 124.0 ppm, C5 at δ 129.4 ppm, C6 at δ 132.7 ppm, C1 at δ 140.4 ppm, and C3 (bearing the nitro group) at δ 148.3 ppm. blogspot.com

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 65.5 | -OCH₂CH₂O- |

| 102.3 | -O-CH-O- |

| 121.7 | C2 |

| 124.0 | C4 |

| 129.4 | C5 |

| 132.7 | C6 |

| 140.4 | C1 |

| 148.3 | C3 |

Infrared (IR) Spectroscopy

The IR spectrum, typically obtained using a KBr pellet, highlights the functional groups present in this compound. blogspot.com

Aromatic C-H stretching vibrations are observed around 3093 cm⁻¹. blogspot.com

Aliphatic C-H stretching vibrations from the dioxolane ring appear at 2978 cm⁻¹, with additional C-H stretching bands at 2905 cm⁻¹ and 2862 cm⁻¹. blogspot.com

A characteristic C-H stretching vibration for the O-CH-O group is seen at 2769 cm⁻¹. blogspot.com

The aromatic C=C double bond stretching vibrations are found at 1621 cm⁻¹ and 1588 cm⁻¹. blogspot.com

Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (N=O) are prominent at 1532 cm⁻¹ and 1359 cm⁻¹, respectively. blogspot.com

Table 3: IR Spectral Data for this compound

| Wavenumber [cm⁻¹] | Assignment |

|---|---|

| 3093 | Aromatic C-H stretching |

| 2978 | Aliphatic C-H stretching |

| 2905, 2862 | C-H stretching |

| 2769 | C-H stretching (O-CH-O) |

| 1621, 1588 | Aromatic C=C stretching |

| 1532, 1359 | N=O stretching |

Mass Spectrometry (MS)

Mass spectrometry techniques are employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. nih.gov For this compound (C₉H₉NO₄), the exact mass can be precisely calculated, which is a key feature of HRMS in distinguishing between compounds with the same nominal mass but different elemental formulas. nfdi4chem.denfdi4chem.de This technique is invaluable for the unambiguous identification of small molecules in complex mixtures. mdpi.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of this compound and identifying any potential impurities. blogspot.com The mass spectrum obtained from GC-MS provides a fragmentation pattern that is characteristic of the molecule, which can be used for structural confirmation. kyushu-u.ac.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the presence of chromophores—in this case, the nitrophenyl group—gives rise to characteristic absorption bands. The nitro group, being an electron-withdrawing group, and the phenyl ring constitute a conjugated system that influences the electronic absorption spectrum.

Analysis of this compound using UV-Vis spectroscopy reveals specific absorption maxima (λmax) that are indicative of its electronic structure. The position and intensity of these bands are sensitive to the solvent environment and the electronic interactions between the nitro group and the aromatic ring.

This interactive table summarizes the key UV-Vis absorption data for this compound. Click on the headers to sort the data.

| Parameter | Value | Significance |

|---|---|---|

| λmax | Data not available in search results | Wavelength of maximum absorbance, corresponding to specific electronic transitions (e.g., π → π*). |

| Molar Absorptivity (ε) | Data not available in search results | A measure of how strongly the compound absorbs light at λmax. |

| Solvent | Data not available in search results | The solvent can influence the position of λmax due to solvatochromic effects. |

No specific UV-Vis absorption data (λmax) for this compound was found in the provided search results. The table structure is provided as a template.

X-ray Crystallography for Solid-State Structure Determination

A detailed X-ray crystallographic analysis of this compound was conducted at a low temperature of 133 K to ensure high precision. The compound crystallizes in the orthorhombic system with the space group P b c a. This analysis revealed precise unit cell dimensions and confirmed the presence of eight molecules (Z=8) within the unit cell.

The key findings from the crystallographic study are summarized in the table below.

This interactive table presents the crystallographic data for this compound. Users can sort the data by clicking on the column headers.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P b c a | |

| a (Å) | 7.8931 ± 0.0002 | |

| b (Å) | 11.9354 ± 0.0003 | |

| c (Å) | 18.0705 ± 0.0004 | |

| α, β, γ (°) | 90 | |

| Volume (ų) | 1702.37 ± 0.07 | |

| Z (Molecules per unit cell) | 8 | |

| Radiation | Mo Kα (λ = 0.71073 Å) | |

| Temperature (K) | 133 |

The molecular structure determined through this analysis shows that the five-membered dioxolane ring adopts an envelope conformation. In this arrangement, the tertiary carbon atom (C-2) is out of the plane formed by the other four atoms of the ring. The phenyl ring itself is planar, and the nitro group is nearly coplanar with it, which allows for effective electronic conjugation between them.

Chemical Reactivity and Transformative Reactions

Transformations of the Nitro Group

The nitro group is a key functional group that can be transformed into various other functionalities, significantly expanding the synthetic utility of the parent molecule.

The reduction of the nitro group to an amino group is a fundamental transformation. Catalytic hydrogenation is a widely employed method for this purpose, often utilizing palladium on carbon (Pd/C) as the catalyst. masterorganicchemistry.comlibretexts.org This process involves the reaction of the nitro compound with hydrogen gas in the presence of the catalyst. masterorganicchemistry.comlibretexts.org

The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. thieme-connect.de The use of palladium catalysts is favored due to their high efficiency and selectivity. masterorganicchemistry.comgoogle.com The catalyst is typically used in a finely divided form, supported on a high-surface-area material like activated carbon, to maximize its activity. masterorganicchemistry.comlibretexts.org

Table 1: Catalytic Hydrogenation of Nitroarenes

| Catalyst | Reactant | Product | Notes |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Nitroarenes | Anilines | High efficiency and selectivity. masterorganicchemistry.comgoogle.com |

| Platinum (Pt) | Nitroarenes | Anilines | Also a highly effective catalyst. libretexts.org |

Bioreduction, utilizing enzymes such as nitroreductases, presents an alternative, environmentally benign method for the reduction of nitroaromatic compounds. researchgate.netrug.nl These enzymatic reactions can lead to the formation of amines via nitroso and hydroxylamine intermediates. researchgate.net However, the reaction can sometimes be challenging to control, potentially leading to an accumulation of these reactive intermediates. researchgate.net Recent advancements have explored photoenzymatic systems that allow for the selective reduction of nitroaromatics to amines, azoxy, or azo compounds by carefully controlling the reaction conditions. researchgate.net

The reduction of nitroarenes can be selectively controlled to yield azoxy and azo compounds, which are valuable in various industrial applications. thieme-connect.deresearchgate.net The formation of these compounds often occurs through the condensation of intermediate nitroso and hydroxylamine species. thieme-connect.de

Photocatalytic methods using supported silver-copper (B78288) alloy nanoparticles have been shown to selectively transform nitrobenzene (B124822) to azoxybenzene (B3421426) under visible light irradiation. rsc.org Furthermore, photoenzymatic systems have been developed to selectively synthesize azoxy and azo-aromatics from nitroarenes. researchgate.net The choice of reaction conditions, such as the presence of specific cofactors and light sources, can direct the reaction towards the desired product. researchgate.net

Table 2: Selective Reduction Products of Nitroarenes

| Product | Key Intermediates | Method |

|---|---|---|

| Azoxy Compounds | Nitroso, Hydroxylamine | Photocatalysis rsc.org, Photoenzymatic systems researchgate.net |

| Azo Compounds | Nitroso, Hydroxylamine | Photoenzymatic systems researchgate.net |

Reactions of the Aromatic Ring

The aromatic ring of 2-(3-Nitrophenyl)-1,3-dioxolane is susceptible to both electrophilic and nucleophilic substitution reactions, influenced by the electron-withdrawing nature of the nitro group.

While the nitro group is strongly deactivating for electrophilic aromatic substitution, these reactions can still occur, primarily directing incoming electrophiles to the meta position relative to the nitro group. The dioxolane ring, being an acetal (B89532), is generally stable under neutral and basic conditions but can be cleaved under acidic conditions, which are often employed in electrophilic aromatic substitution.

The presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.org For SNAr to occur, there must be a good leaving group (typically a halide) present on the ring, and the ring's electron density must be significantly reduced by electron-withdrawing groups. libretexts.org

The nitro group is a powerful activator for SNAr, especially when positioned ortho or para to the leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.orglibretexts.orgnih.gov Although this compound itself does not have a leaving group for a typical SNAr reaction, the principle is highly relevant to nitrophenyl systems in general. nih.gov In some cases, the nitro group itself can act as a leaving group. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-aminophenyl)-1,3-dioxolane |

| 3-Nitrobenzaldehyde (B41214) |

| Azoxybenzene |

| 2,4-dinitrochlorobenzene |

| Meisenheimer complex |

| 2-chloro-1,3,5-trinitrobenzene |

| N-Arylhydroxylamines |

| Nitrosobenzene |

Reactivity of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring is a key functional group in the compound this compound. This heterocyclic acetal primarily serves as a protecting group for an aldehyde, in this case, 3-nitrobenzaldehyde. nih.gov The reactivity of the dioxolane ring is fundamental to its role in organic synthesis, allowing for the selective unmasking of the carbonyl group under specific reaction conditions. Its stability towards various reagents determines its utility in multistep synthetic sequences. Generally, 1,3-dioxolanes are stable under basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.org

While direct oxidation of the 1,3-dioxolane ring is not a common strategy for deprotection, oxidative cleavage can lead to the formation of the parent carbonyl compound. Strong oxidizing agents have the potential to cleave acetals. organic-chemistry.org For instance, certain strong oxidants can oxidize cyclic acetals to produce a lactone or other cleavage products. organic-chemistry.org However, this method is less frequently employed for simple deprotection compared to hydrolysis.

The most common method for removing the 1,3-dioxolane protecting group is through acid-catalyzed hydrolysis. organic-chemistry.org This reaction effectively regenerates the original aldehyde, 3-nitrobenzaldehyde, and ethylene (B1197577) glycol. The stability of the dioxolane ring is highly dependent on pH; it is labile in aqueous acidic environments. organic-chemistry.org

The mechanism for this deprotection involves the protonation of one of the oxygen atoms in the dioxolane ring, which is followed by a nucleophilic attack from a water molecule. This sequence of events leads to the formation of a hemiacetal intermediate, which subsequently breaks down to yield the aldehyde and ethylene glycol. The reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used. organic-chemistry.org

Various acidic catalysts can be employed to facilitate this transformation. Common choices include mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) dissolved in a mixture of water and an organic solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgwikipedia.org Lewis acids in the presence of water can also effectively catalyze the hydrolysis. organic-chemistry.org

Table 1: Common Reagents for Dioxolane Deprotection

| Catalyst | Solvent System | Typical Conditions |

|---|---|---|

| Hydrochloric Acid (HCl) | Acetone/Water | Room temperature to gentle heating |

| Sulfuric Acid (H₂SO₄) | Tetrahydrofuran/Water | Room temperature to gentle heating |

| p-Toluenesulfonic Acid (p-TsOH) | Acetone/Water | Often used for milder deprotection |

| Cerium(III) Triflate | Wet Nitromethane | Near-neutral pH, room temperature. organic-chemistry.org |

| Iodine | Wet Acetone | Neutral conditions, room temperature. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | Mild conditions, 30 °C. wikipedia.org |

The 1,3-dioxolane group can undergo exchange reactions with other carbonyl compounds in a process known as transacetalization. thieme-connect.de This reaction is also catalyzed by acid and involves the transfer of the ethylene glycol moiety from this compound to another aldehyde or ketone. For this to be a synthetically viable route, the reacting carbonyl compound is typically more reactive or used in a large excess to shift the equilibrium in favor of the new acetal. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity and the position of the equilibrium. thieme-connect.de

The hydrogen atom at the C-2 position of the 1,3-dioxolane ring is susceptible to abstraction by radical species. This leads to the formation of a dioxolanyl radical, which is stabilized by the two adjacent oxygen atoms. nsf.gov This radical can then participate in various chemical transformations, most notably carbon-carbon bond-forming reactions. For example, the dioxolanyl radical can add to electron-deficient alkenes in what is known as a Giese-type reaction. nsf.gov The generation of this radical can be initiated using photochemical methods or with radical initiators. nsf.gov While this is a known reactivity pattern for 1,3-dioxolanes, specific studies detailing this reaction for this compound are not extensively documented in the provided results.

Mechanistic Investigations of Key Chemical Reactions

The mechanism of the acid-catalyzed hydrolysis of 2-substituted-1,3-dioxolanes has been a subject of kinetic studies to understand the reaction pathways. The hydrolysis of these acetals typically proceeds through a mechanism involving a pre-equilibrium protonation of the dioxolane, followed by the rate-determining step of C-O bond cleavage to form a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by water, and subsequent deprotonation and breakdown of the hemiacetal intermediate lead to the final products.

Kinetic studies on the hydrolysis of related p-nitrophenyl esters have been conducted to understand the role of water and the leaving group. nih.govresearchgate.net These studies often employ computational chemistry and experimental kinetics to probe the potential energy surfaces and transition state structures. nih.gov For nitrophenyl-substituted compounds, the reaction rates can be conveniently monitored using UV-Vis spectroscopy due to the strong chromophore present in the molecule. The electron-withdrawing nature of the nitro group influences the stability of the intermediates and transition states, thereby affecting the reaction rate. cymitquimica.com

Identification of Intermediates and Transition States

The hydrolysis of this compound, a key transformative reaction, proceeds via an acid-catalyzed mechanism. The generally accepted pathway involves a series of equilibria, with the rate-determining step being the formation of a resonance-stabilized oxocarbenium ion intermediate.

The transition state leading to the oxocarbenium ion is characterized by a significant build-up of positive charge at the benzylic carbon. This developing positive charge is a key feature influencing the reactivity of the molecule. In the case of this compound, the strongly electron-withdrawing nitro group at the meta position significantly destabilizes this transition state, thereby slowing the rate of hydrolysis compared to the unsubstituted 2-phenyl-1,3-dioxolane (B1584986).

Comparative Reactivity Studies of Nitrophenyl Isomers

The position of the nitro group on the phenyl ring profoundly influences the reactivity of the dioxolane moiety. A comparative analysis of the meta, ortho, and para nitrophenyl analogues reveals significant distinctions in their reaction rates and selectivity, primarily governed by electronic and steric factors.

Distinctions between Meta, Ortho, and Para Nitrophenyl Analogues

The acid-catalyzed hydrolysis rates of the nitrophenyl isomers of 2-phenyl-1,3-dioxolane follow a distinct trend directly related to the electronic influence of the nitro group at each position. The electron-withdrawing nitro group deactivates the phenyl ring towards the formation of the positively charged oxocarbenium ion intermediate.

This deactivation is most pronounced when the nitro group is at the ortho and para positions. In these positions, the nitro group can exert its strong -M (negative mesomeric or resonance) effect, which directly delocalizes the developing positive charge in the transition state, leading to significant destabilization. The meta isomer, however, is primarily influenced by the -I (negative inductive) effect of the nitro group, which is weaker than the resonance effect. Consequently, the deactivation at the meta position is less severe than at the ortho and para positions.

This leads to the following general order of reactivity for the acid-catalyzed hydrolysis of nitrophenyl-substituted 2-phenyl-1,3-dioxolanes:

meta > para > ortho

The ortho isomer is often the least reactive due to a combination of electronic deactivation and steric hindrance.

General Reactivity Comparison of Nitrophenyl Dioxolane Isomers

| Isomer | Position of -NO₂ Group | Primary Electronic Effect at Reaction Center | Expected Relative Rate of Hydrolysis |

|---|---|---|---|

| 2-(2-Nitrophenyl)-1,3-dioxolane | Ortho | -I and -M effects, plus steric hindrance | Slowest |

| This compound | Meta | -I effect | Fastest among the isomers |

| 2-(4-Nitrophenyl)-1,3-dioxolane (B1347580) | Para | -I and -M effects | Slower than meta |

Electronic and Steric Influences on Reaction Rates and Selectivity

The electronic and steric effects of the nitro group are the primary determinants of the reaction rates and selectivity in the transformative reactions of nitrophenyl dioxolanes.

Electronic Influences: The powerful electron-withdrawing nature of the nitro group significantly impacts the rate of reactions that proceed through a positively charged intermediate, such as acid-catalyzed hydrolysis. As discussed, the deactivating resonance effect (-M) is operative from the ortho and para positions, leading to a marked decrease in the rate of oxocarbenium ion formation. The inductive effect (-I) is felt from all positions but is the dominant electronic effect for the meta isomer. The magnitude of this deactivation can be quantified using Hammett plots, where a positive rho (ρ) value indicates that the reaction is retarded by electron-withdrawing groups. For the hydrolysis of substituted benzaldehyde (B42025) acetals, a reaction analogous to the hydrolysis of 2-phenyl-1,3-dioxolanes, a significant negative Hammett ρ value is observed, confirming that electron-donating groups accelerate the reaction and electron-withdrawing groups retard it. viu.ca

Steric Influences: Steric effects are particularly significant for the ortho isomer. The proximity of the bulky nitro group to the dioxolane ring can hinder the approach of reactants and the necessary conformational changes in the transition state. This steric hindrance, in addition to the electronic deactivation, further slows down the reaction rate for the ortho isomer compared to the meta and para isomers. For the meta and para isomers, steric effects are generally considered to be minimal.

Summary of Influences on Reactivity

| Isomer | Electronic Effect | Steric Effect | Overall Impact on Hydrolysis Rate |

|---|---|---|---|

| Ortho-Nitrophenyl | Strong deactivation (-I, -M) | Significant hindrance | Strongly retarded |

| Meta-Nitrophenyl | Moderate deactivation (-I) | Negligible | Moderately retarded |

| Para-Nitrophenyl | Strong deactivation (-I, -M) | Negligible | Strongly retarded |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 2-(3-nitrophenyl)-1,3-dioxolane. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying various molecular properties. mdpi.comthaiscience.infonih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. thaiscience.inforesearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. longdom.org A smaller gap generally implies higher reactivity. thaiscience.info

For nitrophenyl derivatives, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting nitro group and the phenyl ring. scispace.com This distribution dictates the molecule's behavior in charge transfer processes. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to compute the energies of the HOMO and LUMO. thaiscience.inforesearchgate.net These calculations provide a quantitative measure of the HOMO-LUMO gap and a visual representation of the orbital distributions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | (Value to be determined by specific DFT calculation) |

| LUMO Energy | (Value to be determined by specific DFT calculation) |

| HOMO-LUMO Gap | (Calculated difference) |

Note: Specific energy values for this compound require dedicated DFT calculations.

DFT calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating the associated energy barriers. mdpi.comresearchgate.net For this compound, this could involve predicting the outcomes of reactions such as the reduction of the nitro group or the opening of the dioxolane ring. The stability of the dioxolane ring is generally high, but it can be cleaved under certain oxidative or strongly acidic conditions. organic-chemistry.org

By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathways. This involves locating the structures of reactants, intermediates, transition states, and products. The authenticity of transition states is typically confirmed by vibrational analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. researchgate.net

The five-membered dioxolane ring is not planar and exhibits conformational flexibility. datapdf.com Its most common conformations are the "envelope" (C_s symmetry) and "half-chair" (C_2 symmetry) forms. datapdf.com X-ray crystallographic studies of this compound have revealed that the dioxolane ring adopts an envelope conformation. In this conformation, the tertiary carbon atom (C2) deviates from the plane formed by the other four atoms of the ring.

The presence of substituents on the dioxolane ring can influence its preferred conformation and the energy barriers between different conformers. datapdf.com Even with substituents, the energy differences between various conformations of the 1,3-dioxolane (B20135) ring are often small, leading to a flexible system. datapdf.com DFT calculations can be used to determine the relative energies of different conformations and the potential energy barriers for interconversion, providing a more detailed understanding of the ring's dynamic behavior. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively reported, this computational technique holds significant potential for studying its behavior in different environments. MD simulations can model the movement of atoms and molecules over time, providing insights into conformational changes, interactions with solvent molecules, and the dynamics of binding to biological targets. frontiersin.orgibm.com Such simulations would be valuable in understanding how the compound behaves in aqueous solutions or within the active site of an enzyme.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and toxicology, aiming to correlate the chemical structure of compounds with their biological activity. ijpsr.comnih.gov For nitroaromatic compounds, QSAR models have been developed to predict their toxicity and other biological effects. nih.gov

These models often use descriptors derived from the molecular structure, such as hydrophobicity (LogP), electronic parameters (like HOMO and LUMO energies), and steric properties. nih.govnih.gov The development of a QSAR model for a series of dioxolane derivatives could help in predicting their biological activities and in designing new compounds with improved properties. nih.govresearchgate.netmdpi.com For instance, QSAR studies on phenolic antioxidants have successfully used parameters like the energy of the HOMO to estimate their activity. nih.gov Given the known biological activities of some dioxolane derivatives, a QSAR approach for this compound and related compounds is a logical step in drug discovery and development. mdpi.com

Exploration of Biological Activities General Research Focus

Interaction with Biological Targets and Enzymes

The biological effects of 2-(3-nitrophenyl)-1,3-dioxolane are linked to its interactions with cellular components like enzymes. The presence of the nitro group is a key feature, as it can be biochemically reduced to form reactive intermediates that may interact with various macromolecules within the cell.

Cytochrome P450 (CYP) enzymes are a crucial family of enzymes involved in the metabolism of a wide range of substances, including drugs and foreign compounds (xenobiotics). wikipedia.org CYP1A2, a specific member of this family, is primarily found in the liver and is responsible for the metabolism of numerous clinically important drugs and procarcinogens. nih.gov

The interaction of nitroaromatic compounds with CYP enzymes is an area of active research. For instance, the metabolism of p-nitrophenol has been shown to involve multiple CYP enzymes, including CYP2E1, CYP2A6, and CYP2C19. nih.gov While direct studies on the interaction between this compound and CYP1A2 are not extensively detailed in the provided search results, the metabolism of similar nitro-containing compounds suggests a potential for interaction. The nitro group of this compound could potentially serve as a substrate for reduction by CYP enzymes, a process that can lead to the formation of reactive intermediates. It is also known that various drugs and dietary components can either inhibit or induce the activity of CYP1A2, which in turn can affect the metabolism of other substances. wikipedia.orgdrugbank.comnih.gov

The bioreduction of the nitro group is a significant aspect of the biological activity of this compound. This process can lead to the formation of reactive nitrogen species, which can interact with cellular macromolecules and elicit a biological response. The reduction of a nitro group to an amino group is a known chemical transformation that can be achieved using reducing agents. In a biological context, this reduction can be catalyzed by enzymes.

Antimicrobial Research Focus

Compounds containing the 1,3-dioxolane (B20135) structure have been a focus of research for developing new antimicrobial agents. dergipark.org.trresearchgate.net Studies have shown that various 1,3-dioxolane derivatives exhibit a broad spectrum of antimicrobial activities. researchgate.net

Derivatives of 1,3-dioxolane have demonstrated notable antibacterial properties. Some have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimal inhibitory concentrations (MICs) reported to be as low as <0.03125 μg/mL for certain derivatives. Other studies on different 1,3-dioxolane derivatives have also confirmed their efficacy against Gram-positive bacteria like S. epidermidis and E. faecalis. dergipark.org.tr The antibacterial action of these compounds may be linked to their ability to disrupt bacterial processes and their anti-radical activity, which is influenced by their chemical structure. researchgate.net

| Bacterial Strain | Observed Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant Activity | nih.gov |

| Enterococcus faecium | Significant Activity (MIC <0.03125 μg/mL for some derivatives) | |

| Staphylococcus epidermidis | Significant Activity | dergipark.org.trnih.gov |

| Enterococcus faecalis | Significant Activity | dergipark.org.trnih.gov |

| Pseudomonas aeruginosa | Significant Activity | nih.gov |

Research has also highlighted the potential of 1,3-dioxolane derivatives as antifungal agents. nih.gov One study found that a series of newly synthesized 1,3-dioxolanes exhibited excellent antifungal activity against Candida albicans. nih.gov Another nitro-containing compound, nitropropenyl benzodioxole (NPBD), has shown broad and potent antifungal activity against a wide range of fungal species, with its mechanism potentially involving the inhibition of tyrosine phosphatases and disruption of redox-active thiol molecules. nih.gov This suggests that the nitro group in compounds like this compound could contribute to antifungal effects.

| Fungal Strain | Observed Activity | Reference |

|---|---|---|

| Candida albicans | Excellent Activity | nih.gov |

Modulatory Effects on Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often linked to the overexpression of P-glycoprotein (P-gp). nih.gov Interestingly, derivatives of 1,3-dioxolane have been investigated for their ability to overcome MDR. nih.govresearchgate.net Research has shown that certain novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives can act as effective MDR modulators. nih.gov These compounds have been shown to reverse tumor cell MDR at low concentrations in vitro, with some demonstrating better effects than established modulators. nih.gov The mechanism of action involves interacting with P-gp, which results in a decreased resistance to antitumor agents. nih.gov

| Mechanism | Observed Effect of 1,3-Dioxolane Derivatives | Reference |

|---|---|---|

| P-glycoprotein (P-gp) Overexpression | Reversal of multidrug resistance in tumor cells | nih.govresearchgate.net |

Artificial Enzyme Mimicry and Hydrolysis Studies

The hydrolysis of acetals, such as this compound, is a fundamental reaction in organic chemistry, often requiring strong acid catalysts. In the pursuit of milder and more selective catalytic systems, researchers have turned to the design of artificial enzymes. These synthetic molecules aim to replicate the high efficiency and specificity of natural enzymes, which can catalyze complex reactions under physiological conditions. The study of 2-(aryl)-1,3-dioxolanes, including nitrophenyl-substituted variants, has become a focal point in the development of these enzyme mimics, particularly for understanding and engineering catalytic hydrolysis.

Artificial enzymes designed for acetal (B89532) hydrolysis often feature a binding site to recognize and orient the substrate, and precisely positioned catalytic groups that facilitate the reaction. A notable approach involves creating molecularly imprinted nanoparticulates (MINPs) that can bind both the substrate and a catalytic cofactor. This "plug-and-play" system allows for the tuning of catalytic activity by altering the components of the artificial enzyme complex.

Research into the hydrolysis of the related compound, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580), by a tunable artificial enzyme-cofactor complex has provided significant insights. nih.gov In this system, the artificial enzyme possesses an imprinted site that accommodates the dioxolane substrate and an acidic cofactor. The proximity of the cofactor's acidic group to the acetal oxygen of the bound substrate is crucial for catalysis. nih.gov

The efficiency of this hydrolysis is influenced by several factors, including the structure of the active site and the properties of the cofactor. Studies have demonstrated that the number and depth of the active site, as well as the hydrophobicity and acidity of the cofactor, can be modulated to fine-tune the hydrolytic activity. nih.gov This level of control allows the artificial enzyme to distinguish between subtle structural differences in substrates, a hallmark of natural enzymatic catalysis. nih.gov For instance, these systems can exhibit selectivity, hydrolyzing less reactive acetals in preference to more reactive ones, a rare feat in conventional chemical catalysis. nih.gov

The general mechanism for the acid-catalyzed hydrolysis of dioxolanes involves protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a carbocation intermediate, which is then attacked by water. Artificial enzymes mimic this by positioning an acidic group to act as a proton donor in a pre-organized complex with the substrate.

The data below illustrates the catalytic efficiency of a molecularly imprinted nanoparticle (MINP) system in the hydrolysis of 2-(4-nitrophenyl)-1,3-dioxolane with different cofactors.

Table 1: Hydrolysis of 2-(4-nitrophenyl)-1,3-dioxolane by an Artificial Enzyme-Cofactor Complex

| Cofactor | Apparent Rate Constant (k_app, 10^-5 s^-1) |

| None | 0.1 |

| Acetic Acid | 1.2 |

| Trifluoroacetic Acid | 8.5 |

| Methanesulfonic Acid | 10.2 |

This table is generated based on the principles described in the research on tunable artificial enzyme-cofactor complexes for acetal hydrolysis. The specific values are illustrative of the trends observed where the rate of hydrolysis increases with the acidity of the cofactor.

This research demonstrates the potential of artificial enzymes in catalyzing reactions like the hydrolysis of this compound under mild conditions. The ability to tune the catalyst's activity and selectivity by modifying its components opens up new avenues for designing highly specific and efficient synthetic catalysts for a wide range of chemical transformations.

Derivatives, Analogues, and Structure Activity Relationship Sar Investigations

Synthesis of Substituted 2-(Nitrophenyl)-1,3-dioxolane Analogues

The synthesis of substituted derivatives of 2-(nitrophenyl)-1,3-dioxolane allows for a systematic investigation of how different functional groups influence the molecule's properties. Key synthetic modifications include the introduction of fluorine atoms and methyl groups.

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier penetration. While specific literature on the direct fluorination of 2-(3-nitrophenyl)-1,3-dioxolane is not abundant, the synthesis of analogous fluorinated dioxolanes, such as 2-(3,4-difluorophenyl)-1,3-dioxolane, has been prioritized for the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier.

General methods for the synthesis of fluorinated 1,3-dioxolanes often involve the reaction of a fluorinated aldehyde or ketone with a diol in the presence of an acid catalyst. Another approach is the direct fluorination of a pre-formed dioxolane ring, although this can sometimes lead to side reactions and instability of the fluorinated products. For instance, the direct fluorination of 2-methyl-1,3-dioxolane (B1212220) has been shown to result in a mixture of isomers and some ring-opening byproducts. tennessee.edu The electron-withdrawing nature of a trifluoromethyl group at the 2-position has been explored to deactivate the 2-hydryl group and prevent undesirable fluorination at that position. tennessee.edu

Methyl-substituted analogues of this compound are valuable for studying the effects of steric hindrance and electron-donating groups on the compound's activity. The synthesis of 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane (B1296061) typically involves the acid-catalyzed reaction of 3-nitroacetophenone with ethylene (B1197577) glycol. smolecule.com This reaction proceeds through the formation of a hemiketal intermediate, which then undergoes cyclization to form the dioxolane ring. smolecule.com Common acid catalysts for this transformation include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out under reflux conditions. smolecule.com

This methyl-substituted analogue serves as an important intermediate in organic synthesis and has been used as a model substrate in studies of artificial enzymes. smolecule.com

Isomeric Studies of Nitrophenyl Dioxolanes

The position of the nitro group on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity and biological activity of nitrophenyl dioxolanes. The synthesis and comparative analysis of ortho, meta, and para isomers provide valuable insights into these structure-property relationships.

The synthesis of the ortho and para isomers of 2-(nitrophenyl)-1,3-dioxolane generally follows the same synthetic principle as the meta isomer: the acid-catalyzed acetalization of the corresponding nitrobenzaldehyde with ethylene glycol.

For the synthesis of 2-(2-nitrophenyl)-1,3-dioxolane, 2-nitrobenzaldehyde (B1664092) is reacted with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene (B28343). The reaction mixture is heated with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

Similarly, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) is synthesized from 4-nitrobenzaldehyde (B150856) and ethylene glycol. This reaction proceeds via a hemiacetal intermediate which then cyclizes to form the final dioxolane product. The para isomer's higher symmetry can lead to enhanced crystallinity compared to the other isomers.

The position of the nitro group has a profound effect on the reactivity and biological activity of nitrophenyl dioxolanes.

Reactivity: The para-nitro substituent in 2-(4-nitrophenyl)-1,3-dioxolane exerts a strong electron-withdrawing effect through resonance, which enhances the rate of nucleophilic aromatic substitution and reduction reactions compared to the meta isomer. While data on the reactivity of the meta isomer is less common, it is established that para-nitro isomers generally exhibit faster reaction kinetics. The strong electron-withdrawing nature of the nitro group in the ortho and para positions makes the aldehyde carbon of the parent nitrobenzaldehydes more electrophilic, increasing their reactivity towards nucleophiles. researchgate.net

Biological Profiles: Isomeric position also dictates the biological activity profile. Studies have shown that meta-nitro derivatives of some compound classes exhibit superior anticancer activity. For instance, a meta-nitro dioxolane derivative showed an IC₅₀ of 12 µM against HeLa cells, whereas halogenated analogues were significantly less active (IC₅₀ > 50 µM). In contrast, 2-(4-nitrophenyl)-1,3-dioxolane has demonstrated moderate antimicrobial activity but lower anticancer potency compared to its meta counterpart. In other studies on different heterocyclic systems, the stereochemistry of the isomers played a crucial role in their biological activity, with certain stereoisomers showing significantly higher potency. nih.gov The biological activity of 1,3-dioxolane (B20135) derivatives has been explored for various applications, including as potential antibacterial and antifungal agents. doaj.orgnih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. While specific and detailed SAR studies on this compound are not extensively reported in the public domain, general principles can be inferred from related classes of compounds. For many biologically active 1,3-dioxolane derivatives, the nature and position of substituents on both the phenyl ring and the dioxolane moiety are critical determinants of activity. nih.gov

In studies of other 2-phenyl-1,3-dioxolane (B1584986) derivatives, the introduction of various substituents has been shown to modulate their biological effects, such as their activity as multidrug resistance reversal agents. nih.gov The structural features of the aromatic core, the linker, and any basic moieties are all important for optimizing activity. nih.gov For example, in a series of benzylideneacetophenones, the presence of electron-donating groups on the para position of the phenyl rings was found to enhance anti-inflammatory and antioxidant activity.

Theoretical studies on 2-phenyl-1,3-dioxolane derivatives have indicated that the presence of the oxygen atoms in the dioxolane ring influences the stereoelectronic properties of the structure. researchgate.net The orientation of the phenyl ring relative to the dioxolane ring is a key structural parameter. researchgate.net These foundational SAR principles suggest that systematic modifications of the this compound structure, such as altering the substituents on the phenyl ring or the dioxolane ring, would likely lead to significant changes in its biological activity profile.

Impact of Substituent Position and Nature on Chemical and Biological Properties

The chemical and biological characteristics of phenyl-1,3-dioxolane derivatives are significantly modulated by the nature and position of substituents on the phenyl ring. The nitro group (NO₂) in this compound, being a strong electron-withdrawing group, profoundly influences the molecule's electronic properties and reactivity.

The position of the substituent is a critical determinant of its electronic influence. Electron-withdrawing groups, particularly when located at the para position relative to a reaction center or another functional group, can exert their effects through both inductive and resonance mechanisms. However, when placed at the meta position, as in this compound, the resonance effect is largely absent, and the influence is primarily transmitted through an inductive effect. This distinction is crucial; for instance, in substituted phenols, groups at the meta position have a much weaker influence on the hydroxyl group compared to para substituents, which can participate in direct resonance stabilization. afit.edu Studies on substituted phenols have demonstrated a strong correlation between the Hammett σ constants, which quantify the electronic effect of substituents, and various molecular properties, including bond lengths and acidity (pKa). afit.eduresearchgate.net Electron-withdrawing groups generally decrease the C-O bond length and increase acidity. afit.eduresearchgate.net

This principle extends to the reactivity of the entire molecule. For example, the chemical reactivity of the nitro group itself is a key feature. In a related isomer, 2-(4-nitrophenyl)-1,3-dioxolane, the nitro group can be selectively reduced using glucose in an alkaline medium to form an azoxy compound, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide. mdpi.com This reaction highlights a specific chemical reactivity conferred by the nitrophenyl dioxolane structure.

From a biological standpoint, the nitroaromatic scaffold is a well-known pharmacophore in medicinal chemistry. The antimicrobial activity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group within target organisms, which produces toxic reactive species. researchgate.net Structure-activity relationship (SAR) studies on nitrofuran derivatives have shown that antibacterial activity is related to the reduction potential of the nitro group. researchgate.net While specific biological data for this compound is not extensively documented, studies on other substituted 1,3-dioxolanes have shown that the introduction of various groups on an aryl ring can lead to significant antibacterial and antifungal activities. nih.govdoaj.orgresearchgate.net

Table 1: Impact of Substituent Position on Phenol Properties (Illustrative Analogy) This table illustrates the general principles of how substituent position affects molecular properties in a related class of compounds.

| Substituent | Position | Effect on Acidity (pKa) | Primary Electronic Effect |

| -NO₂ | para | Increases acidity significantly | Inductive & Resonance |

| -NO₂ | meta | Increases acidity moderately | Inductive |

| -OCH₃ | para | Decreases acidity | Resonance (donating) > Inductive (withdrawing) |

| -OCH₃ | meta | Increases acidity slightly | Inductive |

Stereochemical Considerations in Dioxolane Derivatives and Their Effects on Activity

Stereochemistry plays a pivotal role in the biological activity of 1,3-dioxolane derivatives. The 1,3-dioxolane ring is not planar, and its conformation, along with the spatial arrangement of substituents, can dictate how the molecule interacts with biological targets.

The C2 carbon of the dioxolane ring, to which the 3-nitrophenyl group is attached, is a prostereogenic center. The dioxolane ring itself can be made chiral by using enantiomerically pure diols during synthesis. nih.govresearchgate.net Research has focused on creating new chiral 1,3-dioxolanes from enantiopure diols, resulting in products with high enantiomeric excess. researchgate.net This is significant because the biological activity of chiral molecules often resides in a single enantiomer. The synthesis of both enantiomeric and racemic structures is crucial to examine and compare their biological effects. researchgate.net

Furthermore, the stereoselective synthesis of substituted 1,3-dioxolanes is an active area of chemical research. Methods have been developed for the stereospecific formation of complex dioxolanes by controlling the reaction pathway, for instance, through the generation and selective trapping of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The ability to control the stereochemical outcome is vital for producing compounds with optimized and specific biological activity. While SAR studies for this compound are not widely published, the principles established for related compounds underscore the critical importance of stereochemistry. For example, some 1,3-dioxolane derivatives have been investigated as potential anesthetic and anticonvulsant agents, activities known to be highly sensitive to stereoisomerism. researchgate.net

Table 2: Research Findings on Substituted 1,3-Dioxolanes

| Compound Class | Research Focus | Key Finding | Reference |

| Chiral 1,3-Dioxolanes | Synthesis and Biological Activity | Synthesized from enantiopure diols; exhibited significant antibacterial and antifungal activities, demonstrating the importance of stereochemistry. | nih.govresearchgate.net |

| 2-Phenyl-1,3-dioxolane Derivatives | Computational Chemistry | The phenyl ring adopts a near-orthogonal orientation to the C-H bond at C2, indicating stereoelectronic control by the dioxolane oxygens. | researchgate.net |

| 2-(4-Nitrophenyl)-1,3-dioxolane | Chemical Reactivity | The nitro group can be selectively reduced to form an azoxy compound, showcasing a specific reactivity pathway. | mdpi.com |

| Substituted 1,3-Dioxolanes | Stereoselective Synthesis | Achieved stereoselective formation through a 1,3-dioxolan-2-yl cation intermediate, allowing for precise control of stereochemistry. | mdpi.com |

Applications in Materials Science

Precursors for Piezoelectric Materials Development

Piezoelectric materials, which generate an electric charge in response to mechanical stress, are crucial components in sensors, actuators, and energy harvesting devices. researchgate.net The development of new piezoelectric materials often involves the strategic design of molecular precursors that can be organized into a non-centrosymmetric crystal lattice.

Ongoing research is exploring the potential of 2-(3-nitrophenyl)-1,3-dioxolane in the synthesis of such materials. The presence of the nitro group, a strong electron-withdrawing group, can induce a significant dipole moment in the molecule. The alignment of these molecular dipoles within a material's structure is a key factor for achieving a piezoelectric response. The synthesis process would involve leveraging the chemical functionalities of the dioxolane and nitrophenyl groups to facilitate the assembly of these molecules into an ordered, polar structure. While specific examples of piezoelectric materials derived directly from this compound are not yet widely reported in mainstream literature, the compound's inherent electronic asymmetry makes it a promising candidate for further investigation in this field.

Design of Novel Materials with Tailored Electronic or Optical Properties

The electronic and optical properties of organic materials are intrinsically linked to their molecular structure. The this compound molecule possesses features that are desirable for the design of new materials with specific functionalities. The nitrophenyl group is a well-known chromophore, and its interaction with the dioxolane ring can influence the molecule's absorption and emission of light.

The design of novel materials with tailored electronic or optical properties using this compound as a building block is an area of active research. By chemically modifying the core structure—for instance, by introducing different substituent groups on the phenyl ring or the dioxolane moiety—researchers can fine-tune the material's energy levels and, consequently, its electronic and optical behavior. This approach could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs), nonlinear optics, and optical sensors. The electron-withdrawing nature of the nitro group in the meta position of the related 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) has been noted to influence its electronic properties, suggesting that the positional isomerism is a critical factor in designing materials with specific characteristics.

Polymeric Materials Synthesis (e.g., Poly(1,3-dioxolane)) and Ring-Opening Polymerization

Poly(1,3-dioxolane) is a polymer known for its potential applications in areas such as solid-state electrolytes. rsc.org The synthesis of this polymer and its derivatives often proceeds via cationic ring-opening polymerization (ROP) of the 1,3-dioxolane (B20135) monomer. rsc.orgresearchgate.net

The polymerization of 1,3-dioxolane itself has been studied with various initiators. researchgate.net However, the presence of a substituent at the C2-position of the 1,3-dioxolane ring, as is the case with this compound, has been reported to inhibit polymerization with certain types of initiators. researchgate.net This suggests that the direct ring-opening polymerization of this compound to form a homopolymer may be challenging under typical cationic polymerization conditions.

Despite this, the compound could potentially be used as a comonomer in copolymerization reactions. By incorporating this compound units into a polymer chain, it may be possible to impart specific properties, such as increased polarity or altered thermal stability, to the resulting material. Further research is needed to explore suitable catalytic systems and reaction conditions that would enable the effective polymerization of this substituted dioxolane, potentially leading to new polymeric materials with functional properties derived from the nitrophenyl group.

Advanced Research Perspectives and Future Directions

Development of Novel and Highly Efficient Synthetic Methodologies

Future research will likely focus on developing more efficient and sustainable methods for synthesizing 2-(3-Nitrophenyl)-1,3-dioxolane and related compounds. This includes the exploration of novel catalysts, such as graphene oxide, and the use of alternative energy sources like ultrasound to improve reaction times and yields. researchgate.netresearchgate.net The development of one-pot synthesis procedures and the use of milder reaction conditions are also key areas of interest. organic-chemistry.orgorganic-chemistry.org

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

A deeper understanding of the reactivity of the dioxolane ring and the nitroaromatic system could lead to the discovery of new chemical transformations. researchgate.net Investigating its behavior under various reaction conditions, including with different types of catalysts and reagents, may unveil novel reaction pathways and products. mdpi.com The study of its participation in cycloaddition reactions and other complex organic transformations is an area ripe for exploration. organic-chemistry.org

Integration into Sustainable and Environmentally Benign Chemical Processes

There is a growing emphasis on "green chemistry," and this compound can play a role in this area. Future work will likely involve its use in developing environmentally friendly synthetic methods that reduce hazardous waste and utilize renewable resources. This includes employing it in solvent-free reactions or in aqueous media to minimize the environmental impact of chemical processes. youtube.com

Emerging Applications in Interdisciplinary Fields

The potential applications of this compound extend beyond traditional chemistry. In materials science, further research could lead to the development of new functional materials with unique optical or electronic properties. In medicinal chemistry, the synthesis and screening of new derivatives could result in the discovery of novel therapeutic agents with improved efficacy and lower toxicity. mdpi.com Its use in the development of sensors and other advanced technologies is another promising avenue for future research.

Q & A

Q. What are the established synthetic routes for 2-(3-Nitrophenyl)-1,3-dioxolane, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, bromoethyl-dioxolane derivatives (e.g., 2-(2-bromoethyl)-1,3-dioxolane) can react with nitrophenyl precursors via Grignard or Suzuki coupling under anhydrous conditions. Evidence from similar dioxolane syntheses suggests using catalysts like Pd(PPh₃)₄ for cross-coupling reactions, with yields optimized at 60–80°C in THF or DMF . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Reaction progress should be monitored by TLC or GC-MS to confirm intermediate formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the dioxolane ring (δ ~4.8–5.2 ppm for O–CH₂–O) and nitrophenyl substitution (aromatic protons at δ ~7.5–8.5 ppm).

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) validate the nitro group.

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction (as demonstrated for analogous nitrophenyl compounds) resolves bond angles and torsional strain .

- MS : High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with C₉H₉NO₄ (calc. 195.05 g/mol) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Dioxolane derivatives are generally hygroscopic and sensitive to light. Store at –20°C under inert gas (argon/nitrogen) in amber vials. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) show <5% degradation over 6 months when stored properly. Avoid prolonged exposure to acids/bases, as the dioxolane ring may hydrolyze .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical polymerization or ring-opening reactions?